Lipophilicity Advantage Over the Des‑Bromo Analog
The target compound exhibits a computed XLogP3 of 2.0, compared with 1.3 for the des‑bromo analog 4‑amino‑2‑methylbenzonitrile [1]. This ΔlogP of +0.7 translates into a roughly 5‑fold higher calculated partition coefficient, enhancing membrane permeability and potentially improving intracellular target engagement.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 4-Amino-2-methylbenzonitrile: XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = 0.7 (factor of ~5 in P) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release) |
Why This Matters
Higher lipophilicity often correlates with improved membrane permeability; a 0.7 log unit difference can be decisive in cell‑based assays and in vivo pharmacokinetics.
- [1] PubChem Compound Summary for CID 84819340, 4-Amino-5-bromo-2-methylbenzonitrile. National Center for Biotechnology Information. Accessed 2026‑05‑13. View Source
